

Application Notes and Protocols for Studying SOX30 C1432T Effects Using Animal Models

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Compound of Interest

Compound Name: S 1432

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Introduction

SRY-box transcription factor 30 (SOX30) is a crucial regulator of embryonic development and cell fate determination.^{[1][2]} It plays a significant role in both normal physiological processes and pathological conditions. In oncology, SOX30 often acts as a tumor suppressor, participating in tumor cell apoptosis and inhibiting metastasis.^{[3][4][5]} Its expression has been found to be downregulated in several cancers, including lung, breast, and colorectal cancer.

Mechanistically, SOX30 can activate p53 transcription and negatively regulate the Wnt/ β -catenin signaling pathway. Furthermore, SOX30 is essential for male fertility, specifically for the process of spermiogenesis, and its disruption can lead to male infertility.

The C1432T variant of the SOX30 gene represents a single nucleotide polymorphism with yet uncharacterized functional consequences. Understanding the *in vivo* effects of this specific genetic alteration is paramount for elucidating its potential role in disease and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the generation and analysis of animal models to study the functional impact of the SOX30 C1432T variant.

Data Presentation

Table 1: Anticipated Phenotypic Outcomes in SOX30 C1432T Animal Models

Phenotypic Category	Parameter	Wild-Type Control	SOX30 C1432T Model (Anticipated)	SOX30 Knockout Model (Reference)
General Health	Lifespan	Normal	To be determined	Normal
Body Weight	Normal	To be determined	Normal	
Reproductive Function (Male)	Fertility	Fertile	Potentially reduced or sterile	Sterile
Testis Size	Normal	Potentially reduced	Reduced	
Sperm Count	Normal	Potentially reduced	Azoospermia	
Spermatid Development	Normal	Potential arrest at specific stages	Arrest at early round spermatid stage	
Tumorigenesis (in cancer models)	Tumor Incidence	Varies by model	Potentially increased	Increased metastasis in some models
Tumor Growth Rate	Varies by model	Potentially accelerated	To be determined	
Metastasis	Varies by model	Potentially increased	Increased	
Molecular Phenotypes	p53 Expression	Normal	Potentially altered	To be determined
β -catenin Expression	Normal	Potentially altered	Altered in some cancer models	
Target Gene Expression	Normal	To be determined	Altered expression of spermiogenesis-related genes	

Experimental Protocols

Protocol 1: Generation of a SOX30 C1432T Knock-in Mouse Model using CRISPR-Cas9

This protocol outlines the generation of a mouse model with the specific C1432T point mutation in the Sox30 gene.

Materials:

- Cas9 mRNA
- Single-guide RNA (sgRNA) targeting the C1432T locus of Sox30
- Single-stranded oligodeoxynucleotide (ssODN) repair template containing the C1432T mutation and a silent mutation for screening purposes
- Fertilized mouse embryos (e.g., from C57BL/6 strain)
- M2 and M16 media
- Pseudopregnant recipient female mice

Procedure:

- Design and Validation of sgRNA:
 - Design sgRNAs targeting the genomic region of Sox30 containing the C1432 nucleotide.
 - Validate the cleavage efficiency of the designed sgRNAs in vitro using a cell line.
- Design of ssODN Repair Template:
 - Synthesize a 150-200 nucleotide ssODN containing the desired C1432T mutation.
 - Incorporate a silent mutation (e.g., creating a restriction enzyme site) to facilitate genotyping without altering the amino acid sequence.
- Microinjection of Zygotes:

- Prepare a microinjection mix containing Cas9 mRNA, the validated sgRNA, and the ssODN repair template.
- Microinject the mixture into the cytoplasm of fertilized mouse embryos at the pronuclear stage.
- Embryo Transfer:
 - Culture the microinjected embryos in M16 medium overnight to the 2-cell stage.
 - Transfer the viable 2-cell embryos into the oviducts of pseudopregnant recipient female mice.
- Genotyping and Founder Identification:
 - At 3 weeks of age, obtain tail biopsies from the resulting pups.
 - Extract genomic DNA.
 - Perform PCR amplification of the target region of the Sox30 gene.
 - Use Sanger sequencing and restriction fragment length polymorphism (RFLP) analysis (if a silent mutation was introduced) to identify founder mice carrying the C1432T mutation.
- Breeding and Colony Establishment:
 - Breed the founder mice with wild-type mice to establish a heterozygous colony.
 - Intercross heterozygous mice to generate homozygous SOX30 C1432T mice.

Protocol 2: Phenotypic Analysis of Male Fertility

This protocol details the assessment of the reproductive phenotype in male SOX30 C1432T mice.

Materials:

- Adult male wild-type and SOX30 C1432T mice (8-12 weeks old)

- Dissection tools
- Bouin's fixative
- Paraffin
- Microtome
- Hematoxylin and eosin (H&E) stain
- Microscope

Procedure:

- Fertility Testing:
 - House individual male mice with two wild-type female mice for a period of 3 months.
 - Monitor the females for pregnancies and record the number and size of litters.
- Testis and Epididymis Analysis:
 - Euthanize the male mice and dissect the testes and epididymides.
 - Measure the weight of the testes.
 - Isolate the cauda epididymis and mince it in appropriate buffer to release sperm.
 - Perform sperm count using a hemocytometer.
 - Assess sperm motility and morphology under a microscope.
- Histological Analysis:
 - Fix the testes in Bouin's solution overnight.
 - Dehydrate the tissues and embed them in paraffin.
 - Section the testes at 5 μ m thickness using a microtome.

- Stain the sections with H&E.
- Examine the seminiferous tubules for the presence and organization of different stages of germ cells (spermatogonia, spermatocytes, round and elongated spermatids).

Protocol 3: Analysis of Tumor Growth and Metastasis in a Xenograft Model

This protocol describes how to assess the effect of the SOX30 C1432T variant on tumor growth and metastasis using a lung cancer cell line.

Materials:

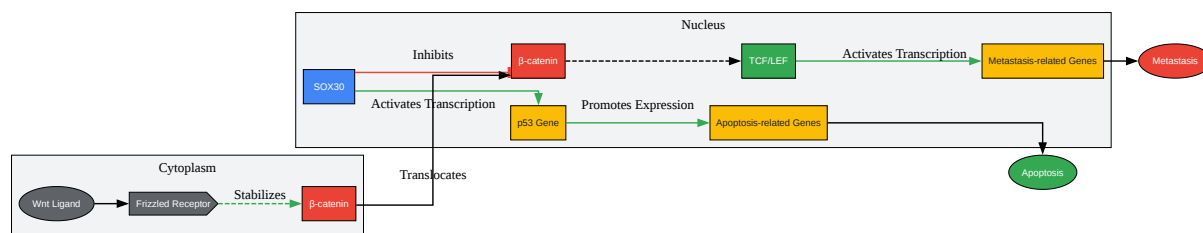
- Human lung adenocarcinoma cell line (e.g., A549)
- Lentiviral vectors expressing wild-type SOX30, SOX30 C1432T, and a control vector
- Immunocompromised mice (e.g., nude or NSG mice)
- Calipers
- Bioluminescence imaging system (if using luciferase-tagged cells)

Procedure:

- Generation of Stable Cell Lines:
 - Transduce the lung cancer cell line with lentiviruses to create stable cell lines expressing wild-type SOX30, SOX30 C1432T, or a control vector.
 - Select for transduced cells using an appropriate antibiotic.
 - Confirm the expression of the respective SOX30 variants by Western blotting and qRT-PCR.
- In Vivo Tumor Growth Assay (Subcutaneous Injection):

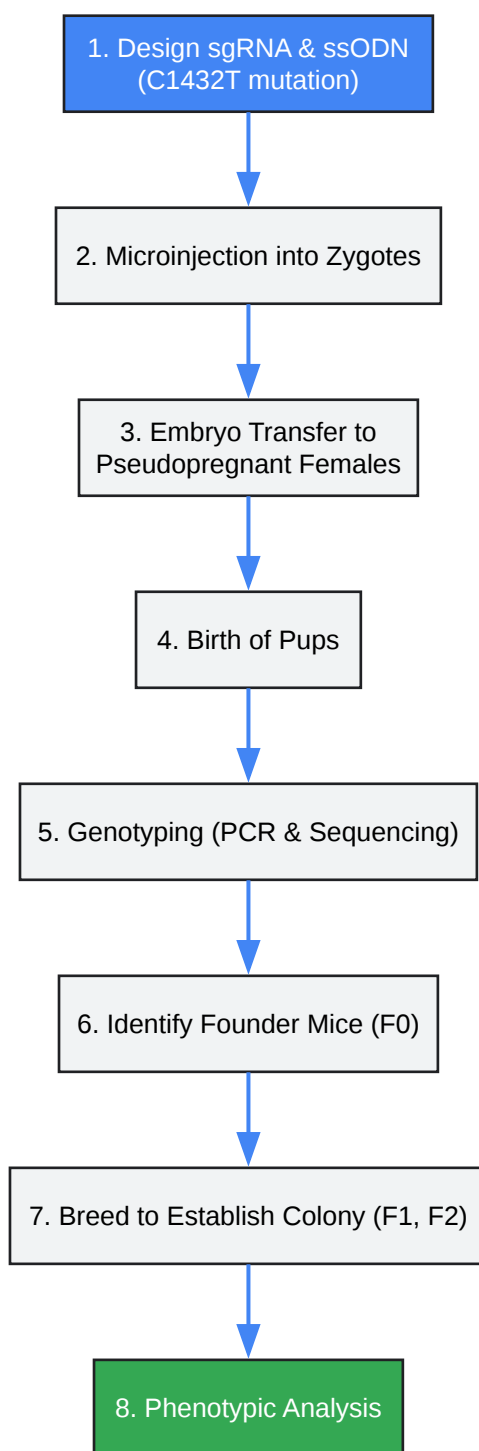
- Inject 1×10^6 cells from each of the stable cell lines subcutaneously into the flanks of immunocompromised mice.
- Measure tumor volume every 3-4 days using calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).
- Monitor the mice for up to 4-6 weeks.
- At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
- In Vivo Metastasis Assay (Tail Vein Injection):
 - Inject 5×10^5 cells from each of the stable cell lines (preferably tagged with a reporter like luciferase) into the tail vein of immunocompromised mice.
 - Monitor the development of metastatic lesions in the lungs and other organs using bioluminescence imaging weekly.
 - At the end of the experiment (e.g., 6-8 weeks), euthanize the mice.
 - Dissect the lungs and other organs, and count the number of visible metastatic nodules on the surface.
 - Perform histological analysis to confirm the presence of micrometastases.

Mandatory Visualizations



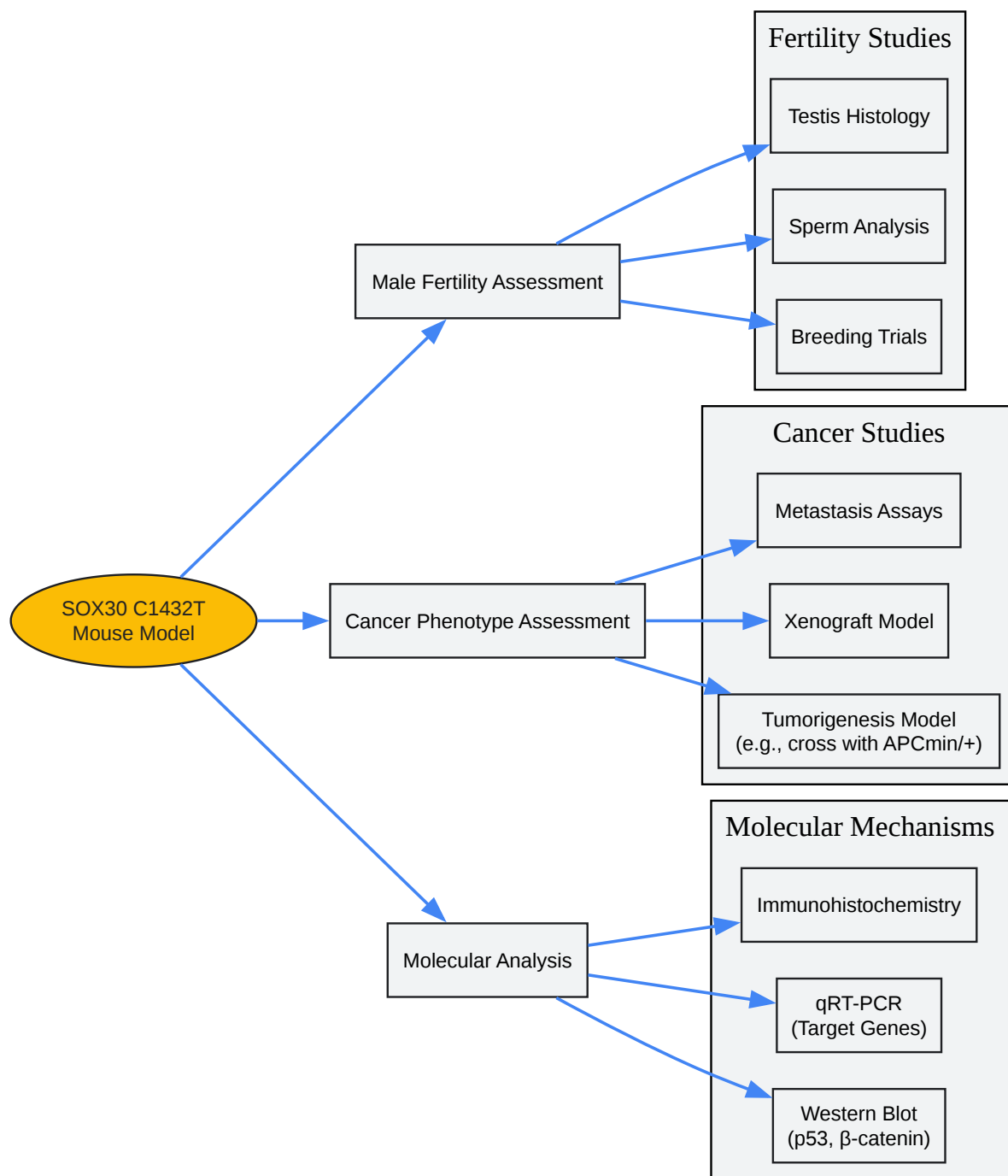
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Caption: SOX30 signaling in cancer suppression.



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Caption: Workflow for generating SOX30 C1432T knock-in mice.



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Caption: Logical flow for phenotypic analysis.

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